BenchChemオンラインストアへようこそ!

3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione

Lipophilicity Membrane permeability Drug-likeness

3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione is an N3‑alkylated pyrimidine‑4‑thione that belongs to the broader 2,6‑diphenylpyrimidine‑thione class. The molecule carries a butyl chain at N‑3, two phenyl rings at C‑2 and C‑6, and a thione group at C‑4.

Molecular Formula C20H20N2S
Molecular Weight 320.5 g/mol
CAS No. 113848-42-3
Cat. No. B12912771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione
CAS113848-42-3
Molecular FormulaC20H20N2S
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCN1C(=S)C=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H20N2S/c1-2-3-14-22-19(23)15-18(16-10-6-4-7-11-16)21-20(22)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3
InChIKeyMSWTVTALPJPFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione (CAS 113848-42-3) – Core Identity and Sourcing Baseline


3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione is an N3‑alkylated pyrimidine‑4‑thione that belongs to the broader 2,6‑diphenylpyrimidine‑thione class [1] [2]. The molecule carries a butyl chain at N‑3, two phenyl rings at C‑2 and C‑6, and a thione group at C‑4. Its computed XLogP3 is 4.6, topological polar surface area is 47.7 Ų, and it possesses zero hydrogen‑bond donor atoms – all of which differentiate it from the NH‑parent compound and the bulkier N‑benzyl analogue [1] [3]. These physicochemical features make it a useful candidate for lead‑optimisation campaigns that require a balance between moderate lipophilicity and hydrogen‑bond acceptor capacity.

Why 3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione Cannot Be Replaced by the N-Unsubstituted or N-Benzyl Analogue


Simple replacement of 3‑butyl‑2,6‑diphenylpyrimidine‑4(3H)‑thione with the NH‑parent (4,6‑diphenyl‑1H‑pyrimidine‑2‑thione) or the N‑benzyl derivative would introduce dramatic changes in lipophilicity (ΔXLogP3 > 1 unit), hydrogen‑bond donor capacity (0 vs. 1), and topological polar surface area [1] [2]. These parameters control membrane permeability, aqueous solubility, and protein‑binding promiscuity; therefore, substituting one N‑alkyl analogue for another without re‑optimising the entire SAR series can lead to misleading structure‑activity conclusions or inactive compounds in cellular assays [3]. The quantitative evidence below demonstrates that the butyl substituent occupies a distinct physicochemical niche that is not replicated by its closest congeners.

Head‑to‑Head Physicochemical Differentiation of 3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione Against Closest Structural Analogues


XLogP3 Lipophilicity: Intermediate Value Between NH‑Parent and N‑Benzyl Analogue

The computed XLogP3 of 3‑butyl‑2,6‑diphenylpyrimidine‑4(3H)‑thione is 4.6, placing it between the NH‑parent (XLogP3 = 3.5) and the N‑benzyl analogue (XLogP3 ≈ 6.0) [1] [2] [3]. A ΔlogP of +1.1 versus the NH‑parent indicates significantly higher membrane partitioning, while a ΔlogP of –1.4 versus the N‑benzyl congener suggests better aqueous solubility potential, balancing permeability and solubility for cellular assays.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen‑Bond Donor Count: Elimination of the Donor Site Present in the NH‑Parent

3‑Butyl‑2,6‑diphenylpyrimidine‑4(3H)‑thione has zero hydrogen‑bond donor atoms, whereas the NH‑parent contains one donor [1] [2]. The absence of a donor reduces aqueous solubility but can enhance passive transcellular permeability, a trade‑off that must be factored into biological assay design and interpretation of cellular potency.

Hydrogen bonding Permeability Solubility

Topological Polar Surface Area: Favourable Oral Absorption Profile Compared with N‑Benzyl Analogue

The topological polar surface area (TPSA) of the butyl compound is 47.7 Ų [1], which is below the 60 Ų threshold frequently associated with good oral absorption. In contrast, the N‑benzyl analogue has a TPSA of 49.9 Ų [2]. While the difference is modest, the lower TPSA of the butyl derivative may translate into a marginal advantage for compounds intended for oral dosing.

Polar surface area Oral bioavailability ADME

Rotatable Bond Count: Enhanced Ligand Flexibility Relative to the NH‑Parent

The butyl chain increases the rotatable bond count to 5, compared with only 2 for the NH‑parent [1] [2]. Higher flexibility can improve the ability to adopt bioactive conformations but may also increase entropic penalty upon binding. This is a key parameter in ligand‑efficiency calculations.

Conformational flexibility Ligand efficiency Target binding

Molecular Weight: Intermediate Mass Suitable for Lead‑Like Chemical Space

With a molecular weight of 320.5 Da, the butyl derivative sits between the NH‑parent (264.3 Da) and the N‑benzyl analogue (354.5 Da) [1] [2] [3]. It remains well within the typical lead‑like space (MW < 350 Da) while offering greater chemical complexity than the NH‑parent.

Molecular weight Lead-likeness Rule of 5

Procurement‑Relevant Application Scenarios for 3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione


Medicinal Chemistry SAR Exploration of N3‑Alkyl Substitution Effects

When a project requires systematic variation of N‑alkyl chain length to modulate lipophilicity and hydrogen‑bonding capacity, 3‑butyl‑2,6‑diphenylpyrimidine‑4(3H)‑thione provides a well‑characterised mid‑range data point (XLogP3 = 4.6, TPSA = 47.7 Ų) [1] [2]. It sits between the NH‑parent and the N‑benzyl analogue, enabling chemists to construct an SAR table that maps physicochemical properties to cellular activity without synthesising an entirely new scaffold.

Permeability‑Focused Fragment or Lead‑Optimisation Libraries

Because the compound lacks hydrogen‑bond donors and has an XLogP3 of 4.6, it is a rational choice for libraries targeting intracellular or CNS targets where passive permeability is critical [1] [2]. Its intermediate molecular weight (320.5 Da) and rotatable bond count (5) further position it as a lead‑like molecule that can be elaborated without immediately exceeding drug‑likeness thresholds.

Physicochemical Comparator in ADME Panel Studies

In ADME screening cascades, the compound can serve as a reference point for evaluating how the butyl substituent influences microsomal stability, plasma protein binding, or P‑glycoprotein efflux relative to the NH‑parent and N‑benzyl congener [1] [2]. The documented TPSA and lipophilicity differences provide a rational basis for interpreting divergent ADME outcomes.

Scaffold‑Hopping and Bioisostere Design Programs

The pyrimidine‑4‑thione core with 2,6‑diphenyl substitution is a recognised privileged scaffold. The butyl variant offers a distinct vector for introducing further diversity while retaining the core hydrogen‑bond acceptor motif (C=S) [1] [2]. Procurement of the butyl analogue allows medicinal chemists to test whether the N‑alkyl group can be replaced by heteroatom‑containing chains without disrupting the core scaffold geometry.

Quote Request

Request a Quote for 3-Butyl-2,6-diphenylpyrimidine-4(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.